REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[C:11]2([CH2:16][CH2:15][CH:14]([CH2:17][C:18](OCC)=[O:19])[CH2:13][CH2:12]2)[O:10][CH2:9][CH2:8]1.[F-].[Na+].O>O1CCCC1.ClCCl>[OH:19][CH2:18][CH2:17][CH:14]1[CH2:15][CH2:16][C:11]2([O:7][CH2:8][CH2:9][O:10]2)[CH2:12][CH2:13]1 |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
831 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)CC(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtrated off with Celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrated organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo from the organic layer
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1CCC2(OCCO2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |